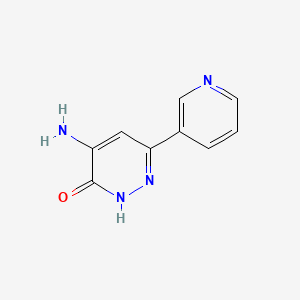

4-Amino-6-(pyridin-3-yl)pyridazin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Amino-6-(pyridin-3-yl)pyridazin-3-ol is a useful research compound. Its molecular formula is C9H8N4O and its molecular weight is 188.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that derivatives of pyridazine and pyridazinone, including 4-amino-6-(pyridin-3-yl)pyridazin-3-ol, exhibit promising antitumor properties. For instance, compounds with similar structures have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study highlighted the design of new pyrazolo[3,4-d]pyrimidine derivatives that demonstrated significant antitumor activity through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Pyridazinone derivatives have shown effectiveness in inhibiting cyclooxygenase enzymes, particularly COX-2, which is associated with inflammation and pain. For example, a study found that pyrrolo[3,4-d]pyridazinone derivatives exhibited superior COX-2 selectivity compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like Meloxicam . This selectivity is crucial for developing safer anti-inflammatory medications with fewer gastrointestinal side effects.

Antimicrobial Activity

This compound and its derivatives have been evaluated for antimicrobial activity against various pathogens. A comprehensive study demonstrated that certain pyridazine derivatives possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action involves disrupting bacterial cell wall synthesis and function .

Fatty Acid-Binding Protein Inhibition

Recent advancements have focused on the development of inhibitors targeting fatty acid-binding protein 4 (FABP4), which plays a role in metabolic diseases and cancer. The optimization of 4-amino-pyridazin-3(2H)-one has led to the identification of potent FABP4 inhibitors with lower IC50 values than established controls, indicating their potential therapeutic application in metabolic disorders and cancer treatment .

Synthesis and Characterization

A notable case study involved the synthesis of novel pyridazine derivatives through a multi-step process involving hydrazine derivatives and various anhydrides. The resulting compounds were characterized using spectroscopic methods such as NMR and mass spectrometry. Biological assays revealed promising results for both anti-inflammatory and antimicrobial activities, showcasing the versatility of these compounds in drug development .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound derivatives to target proteins involved in inflammation and cancer progression. These studies suggest that modifications to the chemical structure can enhance potency and selectivity against specific targets .

Analyse Chemischer Reaktionen

Diazotization and Subsequent Transformations

The primary amino group undergoes diazotization under acidic conditions, enabling access to aryl diazonium intermediates. These intermediates participate in nucleophilic substitution or cyclization reactions:

Key Reactions:

-

Diazonium Salt Formation : Treatment with NaNO₂/HBF₄ at 0–5°C yields stable diazonium tetrafluoroborates .

-

Triazole Synthesis : Heating diazonium salts in primary alkanols (50–80°C) induces a "ring-switching" mechanism, forming 1-(pyridazin-3-yl)-1H-1,2,3-triazole derivatives (e.g., 8–16 ) via nucleophilic attack and cyclization .

Example :

| Starting Material | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Diazonium salt 5a | Ethanol, 80°C | Ethyl 1-(pyridazin-3-yl)-1H-triazole-4-carboxylate (8 ) | 66% |

Condensation with Active Methylene Compounds

The hydroxyl and amino groups facilitate condensation with active methylene reagents (e.g., cyanoacetic acid, p-nitrophenylacetic acid) under acetic anhydride, forming fused pyridazine derivatives :

Mechanism :

-

Alkylidene Intermediate : Condensation between 4-amino-6-(pyridin-3-yl)pyridazin-3-ol and cyanoacetic acid generates an acyclic intermediate.

-

Cyclization : Sequential elimination of water forms pyridazin-3-one derivatives (e.g., 3a–g ) in >80% yield .

Representative Reaction :

| Substrate | Active Methylene Compound | Product | Yield |

|---|---|---|---|

| This compound | Cyanoacetic acid | 6-Cyano-pyridazin-3-one (3d ) | 89% |

Enaminone Formation and Cyclocondensation

The acetylated derivative (e.g., 3l ) reacts with DMF-DMA to form enaminones (4 ), which undergo cyclocondensation with aminoazoles :

Steps :

-

Enaminone Synthesis : Treatment of 3l with DMF-DMA at 60°C yields enaminone 4 (72% yield) .

-

Azolo-Pyrimidine Formation : Reaction of 4 with 3-amino-1,2,4-triazole in pyridine produces triazolo[1,5-a]pyrimidine (5 ) via intermediate C (Scheme 4) .

Example :

| Enaminone | Nucleophile | Product | Yield |

|---|---|---|---|

| 4 | 3-Amino-1,2,4-triazole | Triazolo[1,5-a]pyrimidine (5 ) | 68% |

H-Bonding and π-Stacking in Molecular Recognition

The pyridazine core engages in dual H-bonding interactions, as demonstrated in studies of pyridazine-containing PNAs (peptide nucleic acids) :

Key Interactions :

-

The amino group donates H-bonds to asparagine residues (e.g., Asn 1540 in SMARCA4) .

-

The pyridinyl nitrogen participates in π-stacking, enhancing binding affinity .

Biological Relevance :

| Compound | Target Protein | Binding Affinity (IC₅₀) |

|---|---|---|

| 83 | SMARCA4 bromodomain | 5.3 µM |

Electrophilic Substitution at the Pyridinyl Group

The pyridin-3-yl substituent directs electrophilic substitution to the C4 position, enabling functionalization:

Example :

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C4, forming 4-nitro-6-(pyridin-3-yl)pyridazin-3-ol derivatives (analogous to 37a–d ) .

Hydroxyl Group Reactivity

The hydroxyl group undergoes alkylation or acylation under standard conditions:

Reactions :

Eigenschaften

Molekularformel |

C9H8N4O |

|---|---|

Molekulargewicht |

188.19 g/mol |

IUPAC-Name |

5-amino-3-pyridin-3-yl-1H-pyridazin-6-one |

InChI |

InChI=1S/C9H8N4O/c10-7-4-8(12-13-9(7)14)6-2-1-3-11-5-6/h1-5H,(H2,10,12)(H,13,14) |

InChI-Schlüssel |

BSWOLWVPOVGXQV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CN=C1)C2=NNC(=O)C(=C2)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.